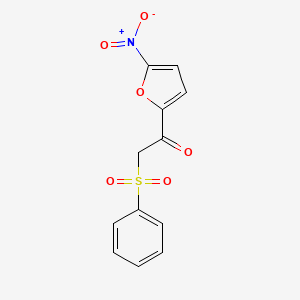
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline is an organic compound with the molecular formula C19H24N2. It is a derivative of aniline, characterized by the presence of diethyl groups at the 2 and 6 positions and a dimethylamino group at the 4 position of the benzylidene moiety. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline typically involves the condensation reaction between 2,6-diethylaniline and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are substituted benzylidene derivatives.
Applications De Recherche Scientifique
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)benzylidene-4-acetamideaniline
- 4-(Dimethylamino)benzylidene-4-nitroaniline
- 2-Methoxy-N-[4-(dimethylamino)benzylidene]aniline
Uniqueness
2,6-Diethyl-N-(4-(dimethylamino)benzylidene)aniline is unique due to the presence of diethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
56133-46-1 |
|---|---|
Formule moléculaire |
C19H24N2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[(2,6-diethylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-5-16-8-7-9-17(6-2)19(16)20-14-15-10-12-18(13-11-15)21(3)4/h7-14H,5-6H2,1-4H3 |
Clé InChI |
JOCGSZSAPXMUMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


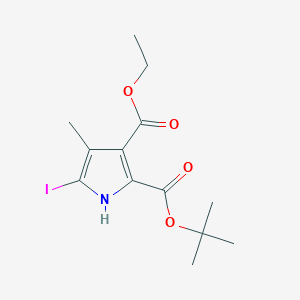
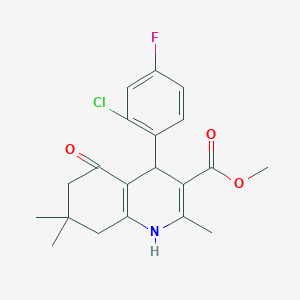




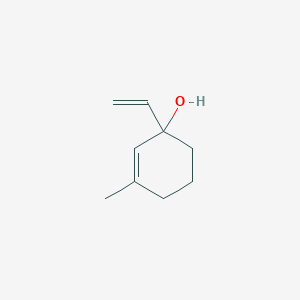
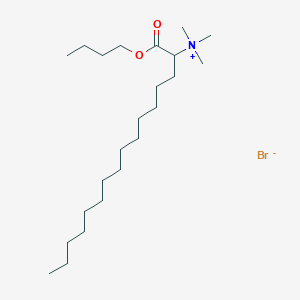
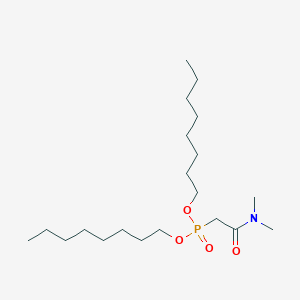
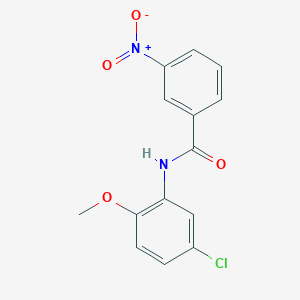

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)

